Homomeric vs. Heteromeric AMPA Receptor Selectivity: 100-Fold Differential Potency of PhTX-74
PhTX-74 exhibits a pronounced selectivity gradient between homomeric (GluA2-lacking) and heteromeric (GluA2-containing) AMPAR subtypes, with approximately 100-fold greater potency against homomeric receptors . In Xenopus oocytes co-expressed with the TARP γ-2, PhTX-74 inhibited homomeric GluA1 and GluA3 receptors with IC50 values of 296 nM and 263 nM respectively, whereas heteromeric GluA1/A2 and GluA2/A3 receptors displayed IC50 values of approximately 22 μM [1]. This represents an 83-fold difference in potency (296 nM vs. 22 μM for GluA1-containing receptors).
| Evidence Dimension | IC50 for AMPAR inhibition (glutamate-evoked currents) |
|---|---|
| Target Compound Data | Homomeric GluA1: 296 nM; Homomeric GluA3: 263 nM |
| Comparator Or Baseline | Heteromeric GluA1/A2: 22 μM; Heteromeric GluA2/A3: 22 μM |
| Quantified Difference | Approximately 83-fold greater potency for homomeric vs. heteromeric receptors (296 nM vs. 22 μM) |
| Conditions | Xenopus oocytes expressing recombinant AMPARs co-expressed with TARP γ-2; two-electrode voltage clamp at −60 mV |
Why This Matters
This 100-fold selectivity window enables researchers to pharmacologically isolate calcium-permeable AMPAR currents in native tissue preparations, a capability not provided by non-selective antagonists like NBQX or CNQX.
- [1] Poulsen MH, Lucas SC, Strømgaard K, Kristensen AS. Evaluation of PhTX-74 as subtype-selective inhibitor of GluA2-containing AMPA receptors. Mol Pharmacol. 2014 Feb;85(2):261-8. View Source
